![molecular formula C6H4ClN3O B7853088 6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853088.png)
6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the desired product.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the target compound.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to form reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine substitution.
4-aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine.
Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides: Derivatives with nucleoside substitutions.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFLHOSBGDGHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N=CNN2C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=O)N=CNN2C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]benzenesulfonamide](/img/structure/B7853016.png)
![4-[[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B7853023.png)

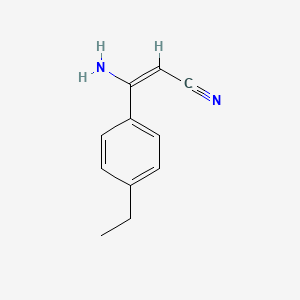
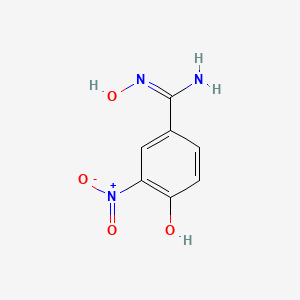
![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B7853064.png)
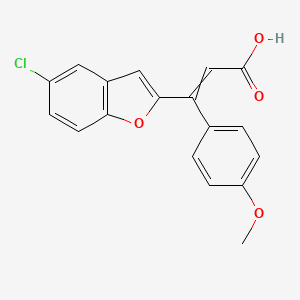
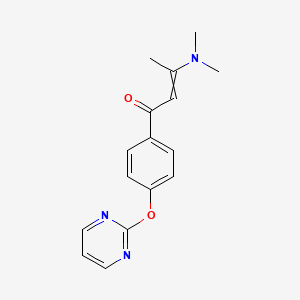

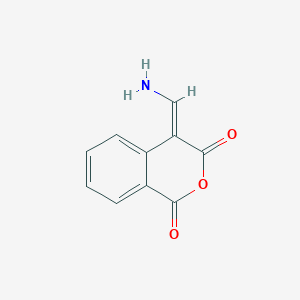
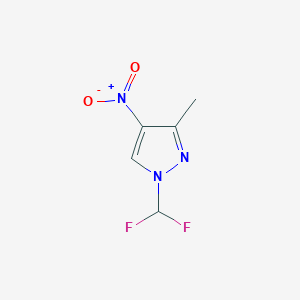

![Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7853104.png)
![sodium;(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazinan-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7853112.png)
